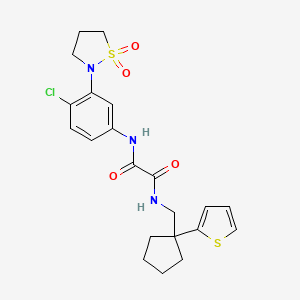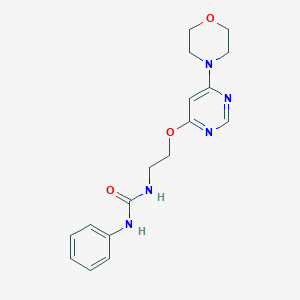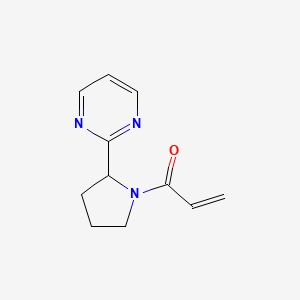
3-Cyclopropyl-6-(4-((2-(trifluorométhoxy)phényl)sulfonyl)pipérazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H19F3N4O3S and its molecular weight is 428.43. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Ce composé peut être utilisé dans le couplage croisé de Suzuki–Miyaura (SM), qui est une réaction de formation de liaison carbone-carbone largement appliquée catalysée par les métaux de transition . Le succès de cette réaction découle d'une combinaison de conditions réactionnelles exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organoboré largement stable, facilement préparé et généralement respectueux de l'environnement .
Protodéboronation
La protodéboronation des esters boriques de pinacol est une autre application. Ce processus est une approche radicale qui permet une hydrométhylation formelle anti-Markovnikov des alcènes, une transformation précieuse mais inconnue . Cette séquence d'hydrométhylation a été appliquée au (−)-Δ8-THC et au cholestérol protégés par un méthoxy .
Synthèse totale de δ-®-coniceine et d'indolizidine 209B
La protodéboronation a été en outre utilisée dans la synthèse totale formelle de la δ-®-coniceine et de l'indolizidine 209B . Cela met en évidence l'utilité du composé dans la synthèse organique complexe.
Inhibiteur du virus de l'hépatite C
Le composé s'est révélé inhiber la RNA-dépendante RNA polymérase NS5B du virus de l'hépatite C . Cela en fait un candidat potentiel pour le développement de médicaments antiviraux.
Mécanisme D'action
Target of Action
The primary target of the compound 3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine is the hepatitis C virus non-structural protein 5B (NS5B) . NS5B is an RNA-dependent RNA polymerase that plays a crucial role in the replication of the hepatitis C virus .
Mode of Action
The compound binds to the NS5B protein, inhibiting its function . The binding of the compound to NS5B is believed to interfere with the protein’s ability to catalyze the synthesis of the viral RNA, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of NS5B disrupts the viral replication process. This disruption affects the biochemical pathway of viral RNA synthesis, leading to a decrease in the production of new virus particles .
Result of Action
The result of the compound’s action is a reduction in the replication of the hepatitis C virus. By inhibiting the function of the NS5B protein, the compound prevents the synthesis of new viral RNA, thereby reducing the production of new virus particles .
Propriétés
IUPAC Name |
3-cyclopropyl-6-[4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c19-18(20,21)28-15-3-1-2-4-16(15)29(26,27)25-11-9-24(10-12-25)17-8-7-14(22-23-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZZJWNTHXSOOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2392577.png)


![N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2392582.png)






![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)



